N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide
Overview
Description
N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, a butylphenyl group, and a carbothioamide functional group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide typically involves the reaction of 4-sec-butylphenyl isocyanate with 2,6-dimethylmorpholine in the presence of a suitable solvent such as dimethylbenzene. The reaction is carried out under nitrogen protection to prevent oxidation and other side reactions . The reaction conditions are generally mild, and the yields are often high, making this method efficient for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbothioamide group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The morpholine ring may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sec-butylphenyl)acetamide
- 4-sec-butylphenyl isocyanate
- N-(4-sec-butylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
Uniqueness
N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and carbothioamide group make it particularly versatile for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-5-12(2)15-6-8-16(9-7-15)18-17(21)19-10-13(3)20-14(4)11-19/h6-9,12-14H,5,10-11H2,1-4H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAVNJRBLYVRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)N2CC(OC(C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.